3-ethyl-8-(4-methoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
3-ethyl-8-(4-methoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. The presence of the sulfonyl group and the triazaspiro structure makes this compound particularly interesting for various scientific applications, including medicinal chemistry and material science.
Properties
IUPAC Name |
3-ethyl-8-(4-methoxyphenyl)sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S/c1-3-19-14(20)16(17-15(19)21)8-10-18(11-9-16)25(22,23)13-6-4-12(24-2)5-7-13/h4-7H,3,8-11H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDUXEGYABYEGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-8-(4-methoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a cyclic ketone under acidic conditions.
Introduction of the Sulfonyl Group: The next step involves the introduction of the sulfonyl group. This can be done by reacting the spirocyclic intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Ethylation and Methoxylation: The final steps involve the ethylation and methoxylation of the compound. These reactions can be carried out using ethyl iodide and sodium methoxide, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-8-(4-methoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted spiro compounds.
Scientific Research Applications
3-ethyl-8-(4-methoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticonvulsant and anti-inflammatory properties.
Material Science: It is used in the development of novel materials with unique mechanical and thermal properties.
Biological Research: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of advanced polymers and as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-ethyl-8-(4-methoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, enhancing its binding affinity. The spirocyclic structure provides rigidity, which can improve the selectivity of the compound for its targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione: Known for its anticonvulsant activity.
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Used in medicinal chemistry for its potential therapeutic effects.
Spirotetramat: An insecticide with a spirocyclic structure.
Uniqueness
3-ethyl-8-(4-methoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to the presence of the sulfonyl group and the specific triazaspiro structure. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound 3-ethyl-8-(4-methoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a member of the triazaspirodecane family, which has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 433.54 g/mol |
| Molecular Formula | C19H24N4O4S |
| Solubility | Soluble in DMSO |
| Melting Point | Not documented |
This compound features a spirocyclic structure that contributes to its unique biological properties.
Research indicates that the biological activity of this compound may be attributed to its interaction with various biological targets, including enzymes and receptors involved in critical physiological processes. The presence of the methoxybenzenesulfonyl group suggests potential activity as a sulfonamide derivative, which is known for its antimicrobial and anti-inflammatory properties.
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound exhibit significant antimicrobial properties against various bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance.
- Anti-inflammatory Properties : The sulfonamide group is often associated with anti-inflammatory effects. Compounds with similar structures have shown promise in reducing inflammation in vivo.
- Cytotoxicity : Some studies have indicated that this compound may exhibit cytotoxic effects on cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
Study 1: Antimicrobial Efficacy
A study conducted on a series of triazaspiro compounds demonstrated that derivatives similar to this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported to be significantly lower than those of traditional antibiotics.
Study 2: Anti-inflammatory Activity
In a controlled experiment involving murine models of inflammation, the compound was administered to evaluate its effect on cytokine production. Results indicated a marked reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting that the compound may modulate immune responses effectively.
Study 3: Cytotoxicity Assessment
In vitro assays conducted on various cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis at concentrations above 10 µM. Flow cytometry analysis confirmed the activation of caspase pathways associated with programmed cell death.
Q & A
Basic: What are the optimized synthetic routes for 3-ethyl-8-(4-methoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, and how are reaction conditions controlled?
Answer:
The synthesis involves multi-step reactions starting with spirocyclic precursors. Key steps include:
- Spirocyclization : Formation of the triazaspiro[4.5]decane core via cyclocondensation of ethylenediamine derivatives with ketones or esters under reflux conditions (e.g., ethanol, 80°C) .
- Sulfonylation : Introduction of the 4-methoxybenzenesulfonyl group using sulfonyl chlorides in dichloromethane with triethylamine as a base. Reaction time (12–16 hours) and stoichiometric ratios (1:1.2 substrate:sulfonyl chloride) are critical for yield optimization .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (THF/water) ensures >95% purity. Monitoring via TLC and HPLC is recommended .
Basic: How is the molecular structure of this compound validated, and what analytical techniques are prioritized?
Answer:
Structural confirmation requires:
- X-ray crystallography : Resolves the spirocyclic framework and sulfonyl group orientation. Monoclinic crystal systems (e.g., space group P21/c) with unit cell parameters (e.g., a = 6.17 Å, b = 17.46 Å, c = 15.14 Å) are typical .
- NMR spectroscopy : H and C NMR identify substituent environments (e.g., methoxy protons at δ 3.8–4.0 ppm, spirocyclic methylenes at δ 2.5–3.5 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H] at m/z 413.49) and fragmentation patterns .
Advanced: How do structural modifications (e.g., substituent variations) influence biological activity in triazaspiro derivatives?
Answer:
Structure-Activity Relationship (SAR) studies reveal:
- Sulfonyl group : The 4-methoxybenzenesulfonyl moiety enhances binding to enzymes (e.g., carbonic anhydrase) via hydrophobic interactions. Fluorine or chlorine substituents increase electronegativity, improving target affinity .
- Spirocyclic rigidity : Modifying the spiro ring size (e.g., [4.5] vs. [4.6]) alters conformational flexibility, impacting receptor selectivity. For example, [4.5] rings favor CNS targets due to blood-brain barrier permeability .
- Ethyl group at N3 : Substitution with bulkier groups (e.g., benzyl) reduces solubility but increases metabolic stability. Comparative assays (e.g., IC values) guide optimization .
Methodology : - In vitro assays : Enzyme inhibition (e.g., acetylcholinesterase) with dose-response curves.
- Molecular docking : AutoDock Vina evaluates binding poses using PDB structures (e.g., 4EY7) .
Advanced: How can molecular modeling resolve contradictions in reported biological activity data?
Answer:
Discrepancies often arise from assay conditions (e.g., pH, co-solvents) or target polymorphism. Strategies include:
- Conformational sampling : MD simulations (AMBER/CHARMM) assess ligand flexibility in aqueous vs. membrane environments. For example, the sulfonyl group may adopt multiple orientations in hydrophobic pockets .
- Free energy calculations : MM-PBSA/GBSA quantify binding affinities, distinguishing true activity from assay artifacts .
- Comparative analysis : Cross-referencing with structurally analogous compounds (e.g., 8-((2-fluorophenyl)sulfonyl) derivatives) identifies trends in IC variability .
Advanced: What methodologies are used to study the compound’s metabolic stability and degradation pathways?
Answer:
- In vitro microsomal assays : Incubation with liver microsomes (human/rat) and NADPH, followed by LC-MS/MS to identify metabolites (e.g., O-demethylation at the methoxy group) .
- Stability studies : Accelerated degradation under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions. Half-life (t) calculations guide formulation .
- Isotope labeling : C-labeled compounds track degradation products in environmental studies .
Basic: What are the key challenges in purifying this compound, and how are they addressed?
Answer:
- Low solubility : The spirocyclic core and sulfonyl group reduce aqueous solubility. Use polar aprotic solvents (DMF, DMSO) for recrystallization .
- By-products : Unreacted sulfonyl chlorides or dimerization by-products require gradient chromatography (0–5% methanol in DCM) .
- Scale-up issues : Transitioning from milligram to gram-scale synthesis demands optimized flow chemistry (e.g., continuous stirred-tank reactors) .
Advanced: How does the compound’s spirocyclic framework influence its physicochemical properties?
Answer:
- Lipophilicity : LogP values (~2.5) are modulated by the sulfonyl group (polar) and ethyl substituent (nonpolar). Predicted via ChemAxon or experimental shake-flask assays .
- Melting point : High thermal stability (mp >200°C) due to rigid spirocyclic structure. Differential Scanning Calorimetry (DSC) validates polymorphic forms .
- Solubility-pH profile : Poor solubility in neutral buffers (≤0.1 mg/mL) but improves in acidic conditions (pH 2–3) via protonation of the triazole nitrogen .
Advanced: What strategies are employed to enhance the compound’s bioavailability for in vivo studies?
Answer:
- Prodrug design : Esterification of the dione group (e.g., acetyl or PEG-linked prodrugs) improves intestinal absorption .
- Nanoparticle encapsulation : PLGA nanoparticles (100–200 nm size) enhance plasma half-life in rodent models .
- Co-crystallization : With co-formers (e.g., succinic acid) to stabilize amorphous phases and increase dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
